Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-
Description
Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl- (molecular formula: C₁₇H₁₉NO₄, molar mass: 301.34 g/mol) is a synthetic furoquinolinone derivative characterized by a fused furan-quinoline scaffold with methyl substituents at positions 1, 6, and 8, and a dimethoxymethyl group at position 4 (Fig. 1). This compound belongs to a class of angular furoquinolinones, which are structural analogs of psoralens but feature a nitrogen atom in the quinoline ring, altering electronic properties and biological interactions .
Properties
CAS No. |
828277-21-0 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2-one |
InChI |
InChI=1S/C17H19NO4/c1-9-6-11-12(17(20-4)21-5)8-14(19)18(3)15(11)13-7-10(2)22-16(9)13/h6-8,17H,1-5H3 |
InChI Key |
MOSRASLWPQCBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(=C3)C)N(C(=O)C=C2C(OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄) to form the quinoline core . The reaction conditions often require high temperatures and anhydrous environments to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis and one-pot domino reactions have been explored to enhance the efficiency of the production process . These methods offer advantages in terms of reaction time, energy consumption, and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the quinoline core, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sulfuric acid for cyclization, and N-hydroxyphthalimide esters for decarboxylative alkylation . Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield various substituted quinoline derivatives, while decarboxylative alkylation can introduce alkyl groups at specific positions on the quinoline ring .
Scientific Research Applications
4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways . The specific pathways involved depend on the compound’s structure and the nature of its interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Furoquinolinones share a core scaffold but differ in substituents, which critically influence their biological activity, DNA interaction, and pharmacokinetics. Below is a detailed comparison with key analogs:
Structural Analogs
Toxicity Profile
- 8-MOP is associated with phototoxic erythema and long-term carcinogenicity risks .
Structure-Activity Relationship (SAR) Insights
- Position 4 Substitutents: Hydroxymethyl (–CH₂OH) groups enhance mitochondrial targeting and apoptotic activity .
- Methyl Groups (Positions 1, 6, 8) :
- Enhance DNA intercalation and thermal stability of DNA-ligand complexes .
Biological Activity
Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl- is a complex organic compound belonging to the furoquinoline family. This compound is characterized by its unique fused ring system that combines both furan and quinoline structures, which are known for their diverse biological activities. The following sections explore its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl- includes multiple methyl groups and methoxymethyl substituents that enhance its chemical properties. The presence of these substituents is crucial for its interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Fused furan and quinoline rings |
| Substituents | Dimethoxymethyl groups at position 4 and trimethyl groups at positions 1, 6, and 8 |
| Molecular Formula | C16H19N1O2 |
Pharmacological Effects
Research indicates that derivatives of Furo[2,3-h]quinolin-2(1H)-one exhibit a variety of pharmacological effects. These include:
- Antitumor Activity : Some derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain furoquinolinone derivatives can inhibit cell proliferation in Ehrlich ascitic carcinoma cells upon UVA activation .
- Antimicrobial Properties : The compound has also been studied for its potential antimicrobial effects against various pathogens. Its structural similarities to other bioactive compounds suggest a mechanism of action that may involve interference with microbial metabolism.
- ACC Inhibition : A related study highlighted the compound's role as an inhibitor of acetyl-CoA carboxylase (ACC), which is significant in metabolic pathways related to obesity and dyslipidemia .
The unique structure of Furo[2,3-h]quinolin-2(1H)-one allows it to interact with various biological targets:
- DNA Interaction : Some derivatives form DNA-protein cross-links without inducing interstrand cross-links, indicating a potential mechanism for their therapeutic effects in photochemotherapy .
- Enzyme Inhibition : The inhibition of ACC suggests a pathway through which these compounds can modulate fatty acid synthesis and influence metabolic disorders .
Synthesis Methods
The synthesis of Furo[2,3-h]quinolin-2(1H)-one typically involves multi-step synthetic routes. Common methods include:
- Cyclization Reactions : Utilizing precursors such as substituted anilines and carbonyl compounds to form the quinoline core.
- Functional Group Modifications : Post-synthetic modifications to introduce methoxymethyl groups at specific positions on the quinoline ring.
These synthetic approaches allow for the precise control over substituents on the quinoline core, tailoring the compound's properties for specific biological applications.
Study on Antitumor Activity
In a recent study focusing on the antiproliferative effects of furoquinolinone derivatives:
- Compound Tested : 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ)
- Methodology : The compound was activated using UVA light.
- Results : HOFQ exhibited strong antiproliferative effects in Ehrlich ascitic carcinoma cells with minimal genotoxicity and no skin phototoxicity .
ACC Inhibition Research
Another study investigated the inhibition of ACC by related compounds:
Q & A
Q. How can researchers optimize the synthesis of Furo[2,3-h]quinolin-2(1H)-one derivatives under mild reaction conditions?
Methodological Answer: To optimize synthesis, consider microwave-assisted protocols with Lewis acid catalysts like InCl₃, which reduce reaction times and improve yields. For example, microwave irradiation (360 W, 5 minutes) coupled with InCl₃ (20 mol%) enabled a 63% yield in cyclization reactions . Retrosynthetic planning using AI tools (e.g., Template_relevance models) can streamline route selection by prioritizing precursor relevance and minimizing steps .
Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Methodological Answer: Combine ¹H/¹³C NMR to verify substituent positions and coupling patterns (e.g., δ 8.13–8.07 ppm for aromatic protons) . X-ray crystallography resolves stereochemical ambiguities by analyzing dihedral angles (e.g., 57.84° between fused rings) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) . Validate purity via HPLC or LC-MS to ensure <0.4% total impurities .
Q. What safety protocols are essential when handling reactive intermediates during synthesis?
Methodological Answer: Adhere to chemical hygiene plans for corrosive reagents (e.g., InCl₃): use fume hoods, PPE (gloves, goggles), and spill kits. Implement inert atmospheres (N₂/Ar) for moisture-sensitive steps. Document risk assessments for microwave irradiation hazards (e.g., pressure buildup) .
Q. How can researchers address solubility challenges in polar/nonpolar solvents during purification?
Methodological Answer: Test mixed-solvent systems (e.g., CH₂Cl₂/di-isopropylether) for recrystallization . For hydroxy-substituted analogs, employ column chromatography with gradient elution (e.g., hexane/EtOAc) and monitor via TLC . Adjust pH for ionizable groups (e.g., 6-hydroxy derivatives) to enhance aqueous solubility .
Advanced Research Questions
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structurally complex analogs?
Methodological Answer: Reconcile discrepancies by cross-validating techniques: use NOESY/ROESY NMR to confirm spatial proximity of substituents, and compare with X-ray torsion angles. For example, a 0.28° dihedral angle in the quinolyl moiety confirmed by X-ray may resolve NMR signal splitting . Computational modeling (DFT) can predict and align spectral profiles with experimental data .
Q. What mechanistic insights explain the role of InCl₃ in accelerating cyclization reactions?
Methodological Answer: InCl₃ acts as a Lewis acid by coordinating to carbonyl oxygen, polarizing the π-system to favor 6-endo-dig cyclization. Kinetic studies (e.g., variable-temperature NMR) can track intermediate formation, while Hammett plots quantify electronic effects of substituents on reaction rates .
Q. How do π-π stacking and hydrogen bonding influence the solid-state behavior of this compound?
Methodological Answer: X-ray analysis reveals centrosymmetric dimers stabilized by N–H⋯N bonds (2.8–3.0 Å) and π-π interactions between quinoline rings (centroid distance: 3.94 Å). Thermogravimetric analysis (TGA) correlates these interactions with thermal stability, while Hirshfeld surfaces quantify interaction contributions .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on analogs?
Methodological Answer: Systematically vary substituents (e.g., dimethylamino, fluoro) and assess bioactivity via high-throughput assays. For example, 8-fluoro-6-nitro derivatives showed enhanced activity in biological evaluations . Use QSAR models to link electronic (Hammett σ) or steric (Taft) parameters to observed effects .
Q. How does this compound’s reactivity compare to fluorinated quinoline analogs in cross-coupling reactions?
Methodological Answer: Fluorinated analogs (e.g., 4-trifluoromethylquinolinones) exhibit greater electrophilicity at C-2/C-4 due to electron-withdrawing effects, enabling Suzuki couplings under milder conditions . Contrastingly, the dimethoxymethyl group in this compound may sterically hinder Pd-catalyzed reactions, requiring bulkier ligands (e.g., XPhos) .
Q. What retrosynthetic approaches are recommended for complex derivatives with fused heterocycles?
Methodological Answer: Disassemble the furoquinolinone core into 2-aminophenyl ketone and chloro-methylquinoline precursors. AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio models) prioritize routes with commercially available building blocks and minimal protection steps . Validate feasibility via microfluidic flow synthesis to optimize multi-step sequences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
